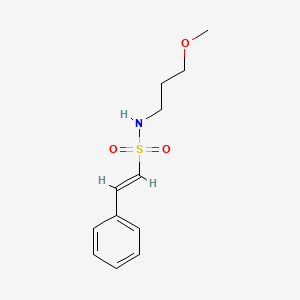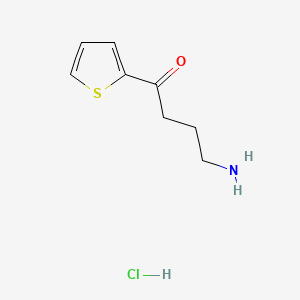
(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide is an organic compound characterized by its unique structure, which includes a methoxypropyl group, a phenylethene moiety, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide typically involves the reaction of 2-phenylethene-1-sulfonyl chloride with 3-methoxypropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as sodium azide or alkyl halides, leading to the formation of azide or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Azide or alkylated derivatives.
科学的研究の応用
(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. The phenylethene moiety may interact with hydrophobic pockets within the target protein, enhancing binding affinity. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide: Lacks the (E)-configuration, which may affect its binding affinity and biological activity.
N-(3-methoxypropyl)-2-phenylethene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, leading to different chemical properties and reactivity.
N-(3-methoxypropyl)-2-phenylethene-1-sulfonyl chloride: A precursor in the synthesis of the target compound, with distinct reactivity due to the presence of the sulfonyl chloride group.
Uniqueness
(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide is unique due to its specific (E)-configuration, which can influence its chemical reactivity and biological interactions. This configuration may enhance its binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C12H17NO3S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC名 |
(E)-N-(3-methoxypropyl)-2-phenylethenesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-16-10-5-9-13-17(14,15)11-8-12-6-3-2-4-7-12/h2-4,6-8,11,13H,5,9-10H2,1H3/b11-8+ |
InChIキー |
MEMVHCXBJIIDBV-DHZHZOJOSA-N |
異性体SMILES |
COCCCNS(=O)(=O)/C=C/C1=CC=CC=C1 |
正規SMILES |
COCCCNS(=O)(=O)C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid](/img/structure/B13489023.png)




![rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B13489061.png)

![rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis](/img/structure/B13489069.png)

![rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride](/img/structure/B13489090.png)


